1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-nitrophenyl)sulfonylpiperazine
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-nitrophenyl)sulfonylpiperazine is a sulfonamide.
Scientific Research Applications
Antibacterial and Antifungal Agents
Research indicates that derivatives of 1,4-benzodioxin, a core structure related to the queried compound, exhibit significant antibacterial and antifungal properties. For instance, N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have shown notable inhibitory activity against various Gram-positive and Gram-negative bacterial strains. They also display decent inhibition against lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017). Additionally, compounds with a similar benzodioxin structure have been found to possess suitable antibacterial and antifungal potential, particularly 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide which exhibited good antimicrobial potential with low % hemolytic activity (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Purposes
Derivatives of 1,4-benzodioxin are also being studied for their enzyme inhibitory properties, which are crucial for therapeutic applications. For instance, compounds such as N-Substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides have been reported to exhibit potent antibacterial potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016). Another study focusing on α-glucosidase and acetylcholinesterase inhibition highlights the potential of benzodioxin derivatives in treating diabetes and other ailments related to enzyme dysfunction (Abbasi et al., 2019).
properties
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-nitrophenyl)sulfonylpiperazine |
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Molecular Formula |
C18H19N3O8S2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19N3O8S2/c22-21(23)15-3-1-2-4-18(15)31(26,27)20-9-7-19(8-10-20)30(24,25)14-5-6-16-17(13-14)29-12-11-28-16/h1-6,13H,7-12H2 |
InChI Key |
QXQZYSGHLQEFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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